4-iso-Butylthiobenzyl alcohol
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Overview
Description
4-iso-Butylthiobenzyl alcohol is an organic compound with the molecular formula C11H16OS. It contains a benzyl alcohol group substituted with an iso-butylthio group. This compound is known for its unique structural properties, which include a hydroxyl group, a primary alcohol, and a sulfide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-iso-Butylthiobenzyl alcohol can be synthesized through various methods. One common approach involves the reaction of 4-iso-butylthiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound from appropriate precursors .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfide group can be reduced to form a thiol.
Substitution: The benzyl alcohol group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of 4-iso-Butylthiobenzaldehyde or 4-iso-Butylthiobenzoic acid.
Reduction: Formation of 4-iso-Butylthiobenzyl thiol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
4-iso-Butylthiobenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfide group can engage in nucleophilic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-iso-Butylbenzyl alcohol: Lacks the sulfide group, resulting in different reactivity and properties.
4-iso-Butylthiophenol: Contains a thiol group instead of a hydroxyl group, leading to distinct chemical behavior.
Benzyl alcohol: A simpler structure without the iso-butylthio substitution.
Uniqueness
4-iso-Butylthiobenzyl alcohol is unique due to the presence of both a hydroxyl group and a sulfide group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[4-(2-methylpropylsulfanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPTYDQTCMCDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342405-18-8 |
Source
|
Record name | {4-[(2-methylpropyl)sulfanyl]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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